N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide
Description
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a tert-butylphenyl group, and an oxomethylamino linkage
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-22(2,3)16-8-6-15(7-9-16)20(25)23-17-10-12-18(13-11-17)24-21(26)19-5-4-14-27-19/h4-14H,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
OIECWUVIVYHSMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzaldehyde, which is then reacted with an amine to form an imine intermediate. This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, hydrazine for reduction, and boron reagents for Suzuki-Miyaura coupling reactions. The conditions often involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylphenyl)amine: Shares the tert-butylphenyl group but lacks the furan ring and oxomethylamino linkage.
4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but differs in its boronic acid functionality.
4-tert-Butyldiphenyl sulfide: Similar in having the tert-butylphenyl group but with a sulfide linkage instead.
Uniqueness
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide is unique due to its combination of a furan ring, tert-butylphenyl group, and oxomethylamino linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
